Ethyl 5-hydroxy-2-methyl-4-(1-piperidinylmethyl)naphtho[1,2-b]furan-3-carboxylate
CAS No.: 380352-37-4
Cat. No.: VC21418434
Molecular Formula: C22H25NO4
Molecular Weight: 367.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 380352-37-4 |
|---|---|
| Molecular Formula | C22H25NO4 |
| Molecular Weight | 367.4g/mol |
| IUPAC Name | ethyl 5-hydroxy-2-methyl-4-(piperidin-1-ylmethyl)benzo[g][1]benzofuran-3-carboxylate |
| Standard InChI | InChI=1S/C22H25NO4/c1-3-26-22(25)18-14(2)27-21-16-10-6-5-9-15(16)20(24)17(19(18)21)13-23-11-7-4-8-12-23/h5-6,9-10,24H,3-4,7-8,11-13H2,1-2H3 |
| Standard InChI Key | PRSVDIQZHJYQGU-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)CN4CCCCC4)C |
| Canonical SMILES | CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)CN4CCCCC4)C |
Introduction
Chemical Identity
Molecular Formula: CHNO
Molecular Weight: 367.4 g/mol
Synonyms:
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Ethyl 5-hydroxy-2-methyl-4-(piperidin-1-ylmethyl)naphtho[1,2-b]furan-3-carboxylate
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Ethyl 5-hydroxy-2-methyl-4-(piperidin-1-ylmethyl)benzo[g]benzofuran-3-carboxylate
Structural Characteristics
The compound belongs to the naphthofuran class and features:
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A fused aromatic naphtho[1,2-b]furan core.
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A piperidinylmethyl substituent at position 4.
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An ethyl ester group at position 3.
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A hydroxyl group at position 5.
These structural elements contribute to its potential bioactivity by enabling interactions with biological targets.
Synthesis
While specific synthesis details are not provided in the available data, compounds like this are typically synthesized via multi-step organic reactions involving:
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Formation of the naphthofuran core through cyclization reactions.
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Introduction of the piperidinylmethyl substituent via alkylation.
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Esterification to introduce the ethyl carboxylate group.
These steps often require catalysts and controlled reaction conditions to ensure high yields and purity.
Potential Applications
Ethyl 5-hydroxy-2-methyl-4-(1-piperidinylmethyl)naphtho[1,2-b]furan-3-carboxylate is a candidate for drug development due to its structural complexity and functional diversity. Possible applications include:
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Pharmacological Research:
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The compound may act on biological pathways involving aromatic or heterocyclic interactions.
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Its hydroxyl group could facilitate hydrogen bonding with enzymes or receptors.
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Medicinal Chemistry:
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As a scaffold for designing derivatives with enhanced activity or specificity.
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Potential use in targeting diseases where naphthofuran derivatives have shown efficacy (e.g., cancer, inflammation).
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Material Science:
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Due to its aromatic structure, it might have applications in organic electronics or as a precursor for functional materials.
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